molecular formula C10H8N2O2 B8451886 6-Cyano-nicotinic acid allyl ester

6-Cyano-nicotinic acid allyl ester

Cat. No.: B8451886
M. Wt: 188.18 g/mol
InChI Key: UCRZMWYUUPNNJL-UHFFFAOYSA-N
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Description

6-Cyano-nicotinic acid allyl ester (IUPAC: allyl 6-cyanopyridine-3-carboxylate) is a nicotinic acid derivative featuring a cyano (-CN) substituent at the 6-position of the pyridine ring and an allyl ester (-O-CO-OCH₂CH=CH₂) at the 3-position. This compound combines the electron-withdrawing cyano group with the reactive allyl ester, making it valuable in organic synthesis, particularly in multicomponent coupling reactions and as a precursor for pharmaceuticals or agrochemicals. Its structural features influence reactivity, stability, and applications compared to similar nicotinic acid derivatives.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

prop-2-enyl 6-cyanopyridine-3-carboxylate

InChI

InChI=1S/C10H8N2O2/c1-2-5-14-10(13)8-3-4-9(6-11)12-7-8/h2-4,7H,1,5H2

InChI Key

UCRZMWYUUPNNJL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CN=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 6-cyano-nicotinic acid allyl ester with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Ester Group Key Structural Features
This compound C₁₀H₈N₂O₂ 188.18 -CN (6) Allyl Allyl ester enhances reactivity; cyano group increases electrophilicity
Allyl nicotinate C₉H₉NO₂ 163.17 None (parent compound) Allyl Lacks substituent; simpler structure for fragrance or pharmaceutical intermediates
Ethyl 6-cyanonicotinate C₉H₈N₂O₂ 176.18 -CN (6) Ethyl Ethyl ester reduces reactivity compared to allyl; similar cyano functionality
Methyl 6-chloronicotinate C₇H₆ClNO₂ 171.58 -Cl (6) Methyl Chloro substituent increases lipophilicity; methyl ester limits synthetic versatility

Key Observations :

  • The allyl ester group (vs. methyl or ethyl) enhances reactivity in catalytic coupling reactions (e.g., palladium-mediated deprotection) .
  • The cyano group (-CN) at the 6-position increases electrophilicity, enabling nucleophilic substitutions or cyclizations, whereas the chloro (-Cl) substituent in methyl 6-chloronicotinate offers different electronic effects .

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